2-Chloro-5-methylbenzene-1,3-diol
Description
Significance of 2-Chloro-5-methylbenzene-1,3-diol in Chemical Research
This compound, also known as 2-chloro-5-methylresorcinol or 4-chloro-3,5-dihydroxytoluene, is a halogenated aromatic compound belonging to the resorcinol (B1680541) family. nist.gov Its structure, featuring a benzene (B151609) ring substituted with one chlorine atom, one methyl group, and two hydroxyl groups, makes it a noteworthy subject in chemical research. The specific arrangement of these functional groups provides multiple reactive sites, rendering the molecule a versatile intermediate for the synthesis of more complex chemical structures.
The significance of this compound in a research context lies primarily in its potential as a building block in organic synthesis. The hydroxyl groups can undergo reactions typical of phenols, such as etherification and esterification, while the chlorine atom offers a site for nucleophilic aromatic substitution, although such reactions on deactivated rings can require specific conditions. researchgate.netlibretexts.org The presence of both electron-donating (methyl, hydroxyl) and electron-withdrawing (chloro) groups on the benzene ring creates a unique electronic environment that influences its reactivity. libretexts.org
While extensive, specific research on this particular molecule is not widely published, its structural similarity to other researched dihydroxybenzene derivatives suggests its utility. For instance, related compounds like 3-Chloro-5-methylbenzene-1,2-diol (B6597624) are utilized as substrates in enzymatic assays to study metabolic pathways and enzyme activity. biosynth.com Therefore, this compound is a valuable compound for academic and industrial laboratories focused on creating novel organic molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Registry Number | 56021-31-9 |
| Molecular Formula | C₇H₇ClO₂ |
| Molecular Weight | 158.58 g/mol |
| IUPAC Name | This compound |
| Normal Boiling Point (Tboil) | 589.65 K |
| Normal Melting Point (Tfus) | 391.15 K |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.330 |
| Water Solubility (log10WS) | -1.99 mol/l |
| Data sourced from Cheméo chemeo.com and NIST WebBook nist.gov |
Overview of Substituted Benzene-1,3-diol Derivatives in Academic Inquiry
Substituted benzene-1,3-diol derivatives, commonly known as resorcinol derivatives, form a broad and significant class of compounds in chemical research. wikipedia.org Resorcinol itself is a foundational chemical used in the production of resins, dyes, and pharmaceuticals. britannica.com The academic inquiry into its derivatives is driven by the quest for new materials and molecules with specific, tunable properties.
The versatility of the resorcinol scaffold allows for the synthesis of a vast array of derivatives through reactions like acylation, esterification, and nucleophilic aromatic substitution. researchgate.netjmchemsci.commdpi.com These modifications are not merely academic exercises; they lead to compounds with important applications. For example, research has demonstrated that certain 4-substituted resorcinol derivatives exhibit tyrosinase inhibitory activity, making them promising candidates for skin-whitening agents in cosmetics. mdpi.comresearchgate.net In a different field, a resorcinol derivative, 4,6-dimethoxyisophthalohydrazide, has been synthesized and shown to act as an effective corrosion inhibitor for low-carbon steel in acidic environments. nih.gov
Table 2: Examples of Research on Substituted Benzene-1,3-diol Derivatives
| Derivative Type | Research Focus | Application Area |
| 4-Alkyl Resorcinols | Synthesis and evaluation of tyrosinase inhibition and melanin (B1238610) production. mdpi.comresearchgate.net | Cosmetics, Dermatology |
| Resorcinol-Formaldehyde Resins | Formation of resins used as adhesives and in the production of rayon and nylon. britannica.com | Materials Science, Industry |
| Di-substituted Resorcinols | Synthesis via acylation for the development of new pharmaceutical agents. jmchemsci.com | Medicinal Chemistry |
| Hydrazide Resorcinol Derivatives | Synthesis and testing as corrosion inhibitors for metals. nih.gov | Materials Science, Engineering |
Structure
2D Structure
3D Structure
Properties
CAS No. |
56021-31-9 |
|---|---|
Molecular Formula |
C7H7ClO2 |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-chloro-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H7ClO2/c1-4-2-5(9)7(8)6(10)3-4/h2-3,9-10H,1H3 |
InChI Key |
HLQYXRVJOUOMFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)Cl)O |
Origin of Product |
United States |
Occurrence and Natural Product Chemistry
Isolation from Fungal Endophytes
The isolation of 2-Chloro-5-methylbenzene-1,3-diol and its derivatives has been documented from various fungal species. These discoveries highlight the role of fungi as proficient chemists, capable of synthesizing complex chlorinated molecules.
While direct and specific literature detailing the isolation of this compound from an Aspergillus sp. (EF9) residing in the roots of Heliotropium indicum is not available, the general procedures for isolating chlorinated phenols from Aspergillus species provide a well-established framework. Fungi of the Aspergillus genus are known producers of a vast array of secondary metabolites, including chlorinated polyketides. The isolation process would typically involve the cultivation of the specific endophytic fungus, followed by extraction and chromatographic purification to yield the target compound.
The genus Acremonium is a recognized producer of a class of meroterpenoids known as ascochlorins, which are characterized by an orsellinic acid moiety, a precursor to compounds like this compound. researchgate.net Research on various Acremonium species has led to the identification of numerous chlorinated secondary metabolites. nih.gov These fungi are often found in diverse ecological niches, including soil and as endophytes within plants, where they synthesize these compounds. researchgate.net The investigation of Acremonium species continues to be a promising avenue for the discovery of novel halogenated natural products.
Extraction and Purification Methodologies for Natural Isolates
The isolation of pure this compound from fungal cultures is a multi-step process that leverages the compound's physicochemical properties. Standard laboratory techniques are employed to separate it from the complex mixture of metabolites produced by the fungus.
The initial step in isolating the compound from a fungal broth or mycelial extract typically involves liquid-liquid extraction, a form of solvent partitioning. researchgate.net This technique separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous phase and an organic solvent. researchgate.net For moderately polar compounds like chlorinated phenols, a common strategy is to extract the fungal culture filtrate with a solvent such as ethyl acetate. jst.go.jp The organic layer, now enriched with the desired metabolite, is then separated from the aqueous layer. This process may be repeated to maximize the yield of the extracted compounds. researchgate.net The choice of solvent is crucial and is determined by the polarity of the target compound. nih.gov
Following solvent extraction, the crude extract containing a mixture of compounds is subjected to various chromatographic techniques for further purification. Column chromatography is a fundamental method used for this purpose. mdpi.com The extract is loaded onto a stationary phase, such as silica (B1680970) gel or a reversed-phase material like C18, and a mobile phase (a solvent or a mixture of solvents) is passed through the column. mdpi.comnih.gov Compounds separate based on their affinity for the stationary and mobile phases.
For the purification of chlorinated polyketides, a sequence of chromatographic steps is often necessary. This may include:
Silica Gel Chromatography: Effective for separating compounds based on polarity. mdpi.com
Reversed-Phase Chromatography (e.g., C18): Separates compounds based on hydrophobicity. nih.gov
Sephadex LH-20 Chromatography: A size-exclusion chromatography technique that separates molecules based on their size, often used for final purification steps. nih.gov
High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often used as the final step to obtain the pure compound. nih.gov
The fractions collected from each chromatographic step are typically analyzed by methods like thin-layer chromatography (TLC) or HPLC to track the presence of the target compound.
Biosynthetic Pathway Postulations for the Chemical Compound
The biosynthesis of this compound is believed to follow the polyketide pathway, a major route for the synthesis of secondary metabolites in fungi. The core structure is derived from the repeated condensation of acetyl-CoA and malonyl-CoA units.
The formation of the orsellinic acid core is a key initial step, catalyzed by a polyketide synthase (PKS) enzyme. thieme-connect.comnih.gov This is followed by a series of modifications, known as post-PKS tailoring, which lead to the final structure. In the case of this compound, a crucial tailoring step is chlorination. This reaction is catalyzed by a specific halogenase enzyme that incorporates a chlorine atom onto the aromatic ring. thieme-connect.com The timing of this chlorination, whether it occurs on the orsellinic acid precursor or a later intermediate, is a key aspect of the biosynthetic sequence. thieme-connect.com
Further enzymatic modifications, such as decarboxylation and hydroxylation, are likely involved to yield the final this compound structure. The study of the biosynthetic gene clusters responsible for producing these compounds in fungi helps to elucidate the precise sequence of these enzymatic reactions. nih.gov
Advanced Synthetic Methodologies
Regioselective Synthesis Strategies
Regioselective synthesis is paramount in ensuring the correct placement of functional groups on the aromatic ring, thereby avoiding the formation of undesired isomers. For a molecule like 2-Chloro-5-methylbenzene-1,3-diol, this involves the controlled introduction of a chlorine atom and two hydroxyl groups at specific positions relative to a methyl group.
Directed Chlorination Approaches
Directed chlorination involves the use of a directing group on the aromatic ring to guide the electrophilic chlorine atom to a specific position, typically ortho to the directing group. The hydroxyl groups of a resorcinol (B1680541) derivative are powerful ortho-, para-directing groups.
The synthesis of this compound can be envisioned starting from 5-methylresorcinol (also known as orcinol). In this approach, the two hydroxyl groups of orcinol (B57675) activate the ring for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C2, C4, and C6). libretexts.orgyoutube.com The challenge lies in achieving selective monochlorination at the C2 position, as the C4 and C6 positions are also highly activated.
The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), can influence the regioselectivity of the reaction. ajptr.comrsc.orgresearchgate.net The catalyst can coordinate with the hydroxyl groups of the resorcinol derivative. This interaction can modulate the directing effect of the hydroxyl groups and potentially favor chlorination at a specific site. For instance, the formation of a chelate complex between ZnCl₂ and the two hydroxyl groups could sterically hinder the adjacent C4 and C6 positions, thereby promoting electrophilic attack at the C2 position. The reaction would typically employ a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
Illustrative Reaction Conditions for Lewis Acid-Catalyzed Chlorination of Phenols
This table presents representative conditions for the chlorination of phenolic compounds, which could be adapted for the specific synthesis of this compound from 5-methylresorcinol.
| Entry | Phenolic Substrate | Chlorinating Agent | Catalyst | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 1 | Phenol (B47542) | Sulfuryl Chloride | AlCl₃ | Carbon Disulfide | RT | High | nih.gov |
| 2 | Aniline | Sulfuryl Chloride | Secondary Amine (Organocatalyst) | Dichloromethane | RT | >90 (ortho) | researchgate.net |
| 3 | Phenol | Oxalyl chloride/DMSO | - | Dichloromethane | RT | High | researchgate.net |
Hydroxylation of Chlorinated Precursors
An alternative regioselective strategy involves starting with a pre-functionalized chlorinated benzene (B151609) ring and introducing the hydroxyl groups in a controlled manner.
This advanced synthetic route begins with 1,3-dichloro-5-methylbenzene (3,5-dichlorotoluene). The strategy relies on directed ortho-metalation (DoM), a powerful tool for regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgharvard.edu DoM utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgnumberanalytics.comlibretexts.org
In this specific precursor, the chlorine atoms can act as weak directing groups. organic-chemistry.org The process would involve:
First Hydroxylation: Treatment of 1,3-dichloro-5-methylbenzene with a strong base like n-butyllithium or sec-butyllithium (B1581126) would lead to deprotonation at the C2 position, which is ortho to both chlorine atoms. The resulting aryllithium intermediate is then quenched with an electrophilic oxygen source. A common method for hydroxylation is the reaction with a trialkyl borate (B1201080), such as trimethyl borate (B(OMe)₃), followed by oxidative workup with hydrogen peroxide (H₂O₂) and a base, to yield 2,6-dichloro-4-methylphenol.
Second Hydroxylation: The second chlorine atom would then need to be replaced by a hydroxyl group. This can be challenging but could potentially be achieved through methods like high-temperature hydrolysis with a strong base or through transition metal-catalyzed hydroxylation, such as a palladium-catalyzed Buchwald-Hartwig amination-type reaction adapted for hydroxylation. acs.orgrsc.org
This multi-step approach offers high regiocontrol but requires careful optimization of reaction conditions at each stage to ensure high yields and prevent side reactions.
Catalytic Synthesis Pathways
Modern synthetic chemistry increasingly relies on catalytic methods to achieve transformations with high efficiency and selectivity under mild conditions. Transition metal catalysis, in particular, offers powerful avenues for the synthesis of complex molecules.
Transition Metal Catalysis (e.g., Palladium-Catalyzed Approaches)
Palladium-catalyzed cross-coupling and C-H functionalization reactions are cornerstone technologies in organic synthesis. nih.govrsc.orgrsc.org These methods could be strategically applied to construct this compound.
A plausible route would be the directed C-H hydroxylation of a suitable precursor, such as 2-chloro-5-methylphenol (B42318). The existing hydroxyl group would act as an endogenous directing group, guiding the palladium catalyst to functionalize one of the ortho C-H bonds. organic-chemistry.org The reaction would typically involve a palladium(II) salt, such as Pd(OAc)₂, a specific ligand to facilitate the catalytic cycle, and an oxidant. The choice of ligand is crucial for the success of the reaction, influencing both reactivity and selectivity. organic-chemistry.orgnih.gov
Alternatively, a C-H chlorination reaction could be performed on 5-methylresorcinol. The two hydroxyl groups could collectively direct the palladium catalyst to the C2 position. This reaction would use a palladium catalyst and a chlorine source like N-chlorosuccinimide (NCS). nih.govresearchgate.net Mechanistically, these reactions often proceed through an initial C-H activation step to form a palladacycle intermediate, followed by oxidation and reductive elimination to yield the functionalized product. nih.gov
Representative Conditions for Palladium-Catalyzed C-H Functionalization
This table shows general conditions for Pd-catalyzed C-H hydroxylation and chlorination reactions that are conceptually applicable to synthesizing the target compound.
| Entry | Transformation | Substrate Type | Pd Catalyst | Ligand | Reagent/Oxidant | Solvent | Ref. |
| 1 | C-H Hydroxylation | Benzoic Acids | Pd(OAc)₂ | CarboxPyridone | H₂O₂ | t-AmylOH | organic-chemistry.org |
| 2 | C-H Chlorination | Aliphatic Amides | Pd(OAc)₂ | 8-Aminoquinoline | NCS | Dichloroethane | researchgate.net |
| 3 | C-H Acetoxylation | 2-Arylpyridines | Pd(OAc)₂ | None | PhI(OAc)₂ | Acetic Acid | nih.gov |
| 4 | Hydroxylation of Aryl Halide | Aryl Bromide | Pd-Precatalyst | tBuBrettPhos | KOH | 1,4-Dioxane/H₂O | acs.org |
Photocatalytic Methods
The application of photocatalysis to the synthesis of chlorinated aromatic compounds represents a significant advancement toward greener chemical processes. For the synthesis of this compound, a hypothetical photocatalytic approach would leverage visible light to drive the chlorination of 5-methylresorcinol. This method typically involves a photoredox catalyst, which, upon absorbing light, initiates a single-electron transfer (SET) process.
Recent research has demonstrated the C-H chlorination of electron-rich arenes using systems that could be adapted for this purpose. researchgate.net A plausible reaction setup would involve dissolving 5-methylresorcinol in a suitable solvent with a chlorine source, such as sodium chloride (NaCl), which is abundant and non-toxic. researchgate.net A photoredox catalyst, for instance, a ruthenium complex like Ru(bpy)₃Cl₂ or a less toxic organic dye, would be added along with a chemical oxidant like sodium persulfate (Na₂S₂O₈). researchgate.net The mixture would then be irradiated with visible light at room temperature. The catalyst, in its excited state, facilitates the oxidation of the chloride ion to a chlorine radical, which then selectively reacts with the electron-rich aromatic ring of 5-methylresorcinol to yield the desired product. These methods are noted for their mild reaction conditions and the use of less hazardous reagents compared to traditional chlorination techniques. mdpi.com
Electrochemical Synthesis Approaches
Electrochemical synthesis offers another modern alternative for the chlorination of organic molecules, avoiding the need for stoichiometric chemical oxidants by using electrical current. mdpi.com An electrochemical approach to synthesizing this compound would involve the anodic oxidation of a chloride source in the presence of 5-methylresorcinol.
In a typical setup, a solution of 5-methylresorcinol and a chloride salt (e.g., lithium chloride or a tetraalkylammonium chloride) in an appropriate solvent would be placed in an undivided electrochemical cell equipped with two electrodes (e.g., platinum or carbon-based). When a voltage is applied, chloride ions are oxidized at the anode to generate reactive chlorine species. These species then react with the 5-methylresorcinol substrate to form this compound. A patent for the synthesis of the related compound 2-chlororesorcinol (B1584398) utilizes sulfuryl chloride, which can be generated electrochemically, highlighting the industrial interest in such methods. google.com The key advantages of electrosynthesis include high selectivity, mild reaction conditions, and enhanced safety, as the generation of the reactive chlorinating agent is controlled and instantaneous, minimizing the risks associated with storing and handling toxic chemicals like chlorine gas. mdpi.com
Comparative Analysis of Synthetic Routes for Academic Feasibility
When evaluating synthetic routes for a compound like this compound in an academic setting, efficiency, cost, safety, and environmental impact are primary considerations. A comparison between a conventional method and modern photocatalytic or electrochemical approaches reveals a trade-off between established reliability and the green advantages of newer technologies.
| Synthetic Route | Key Features | Potential Advantages | Potential Disadvantages |
| Conventional (e.g., ZnCl₂-Catalyzed) | Uses traditional chlorinating agents (e.g., SO₂Cl₂) and a Lewis acid catalyst at elevated temperatures. | Well-established procedures, potentially high throughput. | Harsh conditions, use of hazardous materials, significant waste generation. |
| Photocatalytic | Employs visible light, a photoredox catalyst, and a benign chlorine source (e.g., NaCl). researchgate.net | Mild, ambient temperature conditions; use of light as a "green" reagent; potential for high selectivity. researchgate.net | Requires specialized photoreactor equipment; catalysts can be expensive or based on heavy metals. |
| Electrochemical | Uses electrical current to generate the chlorinating agent in situ from a chloride salt. mdpi.com | Avoids bulk chemical oxidants; high degree of control over reaction; enhanced safety. mdpi.com | Requires specific electrochemical apparatus; reaction optimization can be complex. |
Efficiency Metrics in Laboratory Synthesis (Yield, Purity, E-Factor)
Efficiency metrics provide a quantitative basis for comparing different synthetic strategies. While specific, optimized data for advanced syntheses of this compound are not extensively published, a comparison can be made using data from a known conventional method and typical expectations for greener alternatives.
The Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product, is a crucial metric. tudelft.nl For the conventional ZnCl₂-catalyzed method, while the yield is high, the use of solvents, catalysts, and workup reagents leads to a significant E-Factor, typical of fine chemical manufacturing. researchgate.net In contrast, photocatalytic and electrochemical methods, by design, aim to reduce waste by minimizing the use of auxiliary substances and stoichiometric reagents, which would theoretically lead to a much lower E-Factor.
| Metric | Conventional Method | Photocatalytic (Projected) | Electrochemical (Projected) |
|---|---|---|---|
| Yield | ~80% | Moderate to High | Moderate to High |
| Purity | ~98.5% | High | High |
| E-Factor (Estimated) | 5 - 50 | < 5 | < 5 |
| Conditions | 140–150°C | Room Temperature | Room Temperature |
Green Chemistry Considerations in Synthetic Design
Analyzing synthetic routes through the twelve principles of green chemistry offers a qualitative framework for assessing their environmental footprint.
Conventional Synthesis : This route often conflicts with several green chemistry principles. It generates significant waste (violating Principle 1: Prevention), may use hazardous chlorinating agents like chlorine gas or sulfuryl chloride and chlorinated solvents (violating Principle 3: Less Hazardous Chemical Syntheses and Principle 5: Safer Solvents), and requires high energy input (violating Principle 6: Design for Energy Efficiency).
Photocatalytic Synthesis : This approach aligns better with green chemistry ideals. It utilizes a catalytic process (Principle 9: Catalysis) and is driven by light, a renewable energy source, often at ambient temperatures (Principle 6). Using NaCl as the chlorine source is preferable to harsher reagents (Principle 3). researchgate.net However, the catalyst may be a rare or toxic metal, and the oxidant adds to the waste stream, which are points for optimization.
Electrochemical Synthesis : This method is also highly aligned with green principles. It replaces chemical reagents with electrons, a clean and non-material reagent (Principle 2: Atom Economy). The reactions are catalytic in nature and run under mild conditions (Principles 9 and 6). By generating the reactive species in situ, it enhances safety and minimizes waste (Principle 1 and Principle 12: Inherently Safer Chemistry).
Chemical Reactivity and Derivatization Studies
Fundamental Reaction Mechanisms of the Chemical Compound
The inherent chemical behavior of 2-Chloro-5-methylbenzene-1,3-diol is dictated by the reactivity of its phenolic framework. This includes classic electrophilic aromatic substitutions on the ring and redox reactions involving the hydroxyl groups.
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. nih.govorgsyn.orgnih.gov The regioselectivity of this reaction on this compound is determined by the cumulative directing effects of the existing substituents.
The two hydroxyl (-OH) groups are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. organicchemistrytutor.comstackexchange.comyoutube.com The methyl (-CH₃) group is a weakly activating, ortho, para-directing group. The chlorine (-Cl) atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. organicchemistrytutor.com
When considering the positions on the this compound ring, the directing effects can be summarized as follows:
Position 4: ortho to one -OH group and para to the other -OH group. This position is strongly activated.
Position 6: ortho to the second -OH group. This position is also strongly activated.
The position between the two hydroxyl groups (C2) is already substituted with chlorine.
Therefore, electrophilic attack is strongly favored at positions 4 and 6, which are highly activated by the two hydroxyl groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov For instance, halogenation would be expected to introduce a new halogen atom preferentially at the C4 or C6 position.
The phenolic hydroxyl groups of this compound can participate in redox reactions.
Oxidation: Phenols can be oxidized to quinones. libretexts.org This transformation is particularly facile for 1,2-dihydroxybenzenes (catechols) and 1,4-dihydroxybenzenes (hydroquinones). libretexts.orglibretexts.org However, this compound is a 1,3-dihydroxybenzene derivative (a resorcinol). The formation of a corresponding simple quinone from a resorcinol (B1680541) structure is generally not observed, as meta-quinones are not stable. libretexts.orglibretexts.org Oxidation of resorcinol derivatives under more forceful conditions typically leads to ring-opening or polymerization products. nih.gov
Reduction: The aromatic ring of phenols and their derivatives can be reduced under specific conditions. A common method is catalytic hydrogenation, which can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. For example, resorcinol can be reduced to dihydroresorcinol (cyclohexane-1,3-dione) using catalysts like Raney nickel under high pressure. orgsyn.org This suggests that this compound could be reduced to the corresponding substituted cyclohexane-1,3-dione derivative. Other reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for the reduction of carbonyl groups and are not generally effective for the reduction of aromatic rings. tcichemicals.comncert.nic.in
Synthetic Derivatization for Functional Modification
The functional groups of this compound serve as handles for further synthetic modifications, allowing for the introduction of new functionalities to alter its physical, chemical, and biological properties.
Allyl Groups: The hydroxyl groups of phenols are amenable to alkylation. The introduction of allyl groups can be achieved through Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (like sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an allyl halide (e.g., allyl bromide). This O-allylation reaction can be applied to diols to produce mono- or di-allyl ethers, which can serve as precursors for further chemical transformations. mdpi.com
Aminomethyl Groups: The introduction of aminomethyl groups (-CH₂NR₂) onto a phenolic ring is classically achieved through the Mannich reaction. organic-chemistry.orgyoutube.comyoutube.com This reaction involves the condensation of a compound with an active hydrogen (like the phenolic ring of this compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine. organic-chemistry.orgnih.gov The hydroxyl groups strongly activate the ortho positions (C4 and C6) for this electrophilic substitution, making them the most likely sites for aminomethylation. The resulting Mannich bases can exhibit improved water solubility and offer a point for further functionalization. nih.gov
The introduction of a styryl group (a vinylbenzene moiety) can be accomplished through modern cross-coupling reactions or classical olefination methods.
Heck Reaction: The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The chloro-substituent on this compound could potentially undergo a Heck reaction with styrene (B11656) to form a styryl-substituted resorcinol derivative. researchgate.netsctunisie.orgresearchgate.net This would directly attach the styryl group at the C2 position of the ring.
Wittig Reaction: An alternative, multi-step approach involves the Wittig reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This would first require the introduction of a carbonyl group (e.g., an aldehyde) onto the aromatic ring, likely via an electrophilic formylation reaction (e.g., Vilsmeier-Haack or Gattermann reaction) at the activated C4 or C6 position. The resulting hydroxy-substituted benzaldehyde (B42025) can then be reacted with a benzylphosphonium ylide in a Wittig reaction to form the C-C double bond of the styryl moiety. libretexts.orgresearchgate.net
Supramolecular Chemistry and Crystal Engineering
The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. wikipedia.org The functional groups on this compound—two hydroxyl groups, a chlorine atom, and a methyl group on an aromatic platform—make it an interesting candidate for studies in crystal engineering.
The crystal packing of this molecule would likely be dominated by strong intermolecular hydrogen bonds between the hydroxyl groups (O-H···O), forming chains, dimers, or more complex networks. researchgate.net Additionally, other weaker interactions are expected to play a significant role:
C-H···π interactions: Where C-H bonds from the methyl group or the aromatic ring interact with the electron-rich face of an adjacent benzene ring.
π-π stacking: The face-to-face or offset stacking of the aromatic rings. researchgate.net
Halogen bonding and other halogen interactions: The chlorine atom can participate in C-H···Cl hydrogen bonds or other electrostatic interactions, influencing the molecular arrangement. researchgate.netnih.gov
By analogy with structurally similar compounds like resorcinarenes and other substituted phenols, this compound has the potential to form well-defined supramolecular assemblies. researchgate.netnih.gov The specific geometry and interplay of these non-covalent forces would determine the final crystal structure and could be exploited to design materials with specific properties.
Formation of Hydrogen-Bonded Supramolecular Synthons in Related Diols
In the field of crystal engineering, supramolecular synthons are defined as structural units within supermolecules that are formed by intermolecular interactions. acs.org They represent the key recognition events between molecules that guide the assembly of these molecules into a crystalline solid. acs.org The study of hydrogen-bonded supramolecular synthons is crucial for understanding and predicting the crystal structures of organic compounds, particularly in molecules like diols where hydroxyl groups act as robust hydrogen bond donors and acceptors.
Resorcinol (benzene-1,3-diol) and its derivatives are classic examples used in the study of supramolecular synthons due to the ability of their two hydroxyl groups to form predictable hydrogen-bonding patterns. researchgate.netwikipedia.org The substitution pattern on the resorcinol ring can significantly influence the resulting supramolecular architecture. acs.org For instance, studies on 5-substituted resorcinols have shown that these derivatives are particularly useful in designing higher-order cocrystals, such as ternary and quaternary systems. acs.org The predictable nature of these interactions allows for the design of complex molecular assemblies. acs.org
In cocrystal systems, resorcinols can form various synthons with other molecules. For example, when combined with ditopic bases (molecules with two hydrogen-bonding acceptor sites), resorcinol can form closed tetrameric synthons. researchgate.net These synthons, which involve two resorcinol molecules and two linker bases, are a recurring motif in supramolecular chemistry. researchgate.net The assembly can lead to the formation of diverse architectures, from one-dimensional tapes to complex three-dimensional networks, driven by O-H···N and O-H···O hydrogen bonds, among other interactions. researchgate.net
The study of intramolecular hydrogen bonds is also relevant, as they can compete with the intermolecular bonds that form synthons. researchgate.net In various alkane-1,3-diols, the formation of intramolecular hydrogen bonds, creating a ring-like conformation, is a well-documented phenomenon that affects their physical and chemical properties. researchgate.netnih.gov The balance between these intra- and intermolecular interactions is a key factor in determining the final solid-state structure.
Table 1: Summary of Supramolecular Synthons in Related Diols
| Diol System | Interacting Species | Synthon Description | Resulting Supramolecular Architecture |
| Resorcinol Derivatives | Ditopic Bases (e.g., tetramethylpyrazine, phenazine) | Closed tetrameric resorcinol-heterocycle synthon. researchgate.net | Quaternary cocrystal. researchgate.net |
| 4,6-dichlororesorcinol | Ditopic Bases (N-atom donors) | Forms various synthons, though the common synthon 'A' is not observed. researchgate.net | Not specified. researchgate.net |
| 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol (Racemic) | Self-assembles | Homochiral chain C¹₁(5):2¹ and heterochiral chain C³³(9):{1²/1²/2¹}. mdpi.comresearchgate.net | Complex 3D network. mdpi.comresearchgate.net |
| 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol (Enantiopure S-form) | Self-assembles | Two homochiral chains: C¹₁(5):2¹ and C¹₁(2):1¹. mdpi.comresearchgate.net | 3D network formed by infinite chains. mdpi.comresearchgate.net |
| Acridine-Resorcinol Cocrystal | Acridine and 1,3-dihydroxybenzene | O−H···N and O−H···O hydrogen bonds. researchgate.net | Two-dimensional square grids and sheets. researchgate.net |
Spectroscopic and Advanced Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Chloro-5-methylbenzene-1,3-diol, both ¹H and ¹³C NMR provide critical data for structural confirmation.
Proton (¹H) NMR Spectroscopy
In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule generates a distinct signal. For this compound, the spectrum is expected to show signals for the methyl protons, the aromatic protons, and the hydroxyl protons.
Methyl Protons (-CH₃): A single peak, integrating to three protons, is expected for the methyl group. Its chemical shift would typically appear in the upfield region around 2.0-2.5 ppm.
Aromatic Protons (Ar-H): There are two non-equivalent aromatic protons on the ring. They would appear as two distinct signals in the aromatic region (typically 6.0-7.5 ppm). Due to spin-spin coupling, these signals would likely present as doublets.
Hydroxyl Protons (-OH): The two hydroxyl groups would each produce a signal, though their chemical shift is highly variable and depends on factors like solvent, concentration, and temperature. These peaks are often broad and may not show clear coupling.
A representative data table for the expected ¹H NMR signals is provided below.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl (-CH₃) | ~2.2 | Singlet | 3H |
| Aromatic (H-4/H-6) | ~6.5 - 7.0 | Doublet | 1H |
| Aromatic (H-6/H-4) | ~6.5 - 7.0 | Doublet | 1H |
| Hydroxyl (-OH) | Variable | Broad Singlet | 2H |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has seven carbon atoms, but due to the substitution pattern, six distinct signals are expected for the aromatic carbons and one for the methyl carbon.
Aromatic Carbons: The six benzene (B151609) ring carbons are chemically distinct and would therefore produce six separate signals. The carbons bonded to the electron-withdrawing hydroxyl and chlorine groups (C-1, C-2, C-3) are expected to be deshielded and appear at lower field (higher ppm values), while the others (C-4, C-5, C-6) will appear at a relatively higher field.
Methyl Carbon: The methyl carbon signal is expected in the upfield region of the spectrum, typically around 15-25 ppm.
An interactive table summarizing the predicted ¹³C NMR data is shown below.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C1 (-OH) | ~150-160 |
| C2 (-Cl) | ~115-125 |
| C3 (-OH) | ~150-160 |
| C4 | ~110-120 |
| C5 (-CH₃) | ~135-145 |
| C6 | ~105-115 |
| Methyl (-CH₃) | ~20 |
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
O-H Stretching: A prominent, broad absorption band is expected in the FT-IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching vibrations of the two hydroxyl (-OH) groups.
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group occurs just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching of the phenol (B47542) groups will produce strong bands in the FT-IR spectrum, typically around 1200-1300 cm⁻¹.
C-Cl Stretching: The C-Cl stretching vibration is expected to produce a moderate to strong band in the fingerprint region, typically between 700 and 800 cm⁻¹.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern of this peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would show two molecular ion peaks: one for the molecule containing ³⁵Cl and a smaller one (the M+2 peak), about one-third the intensity, for the molecule containing ³⁷Cl.
High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular mass, which can be used to confirm the elemental composition (C₇H₇ClO₂) with high accuracy.
X-ray Crystallography for Molecular Geometry and Intermolecular Interactions
While specific crystallographic data for this compound is not widely published, X-ray crystallography would be the definitive method to determine its precise three-dimensional structure if a suitable single crystal could be obtained. This technique would provide exact bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack in the solid state, detailing intermolecular interactions such as hydrogen bonding (between the hydroxyl groups of adjacent molecules) and potential halogen bonding involving the chlorine atom.
Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration
Electronic Circular Dichroism (ECD) is a spectroscopic technique used to determine the absolute configuration of chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it does not exhibit optical activity, and ECD analysis is not applicable for determining its absolute configuration.
Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 2-Chloro-5-methylbenzene-1,3-diol, DFT calculations provide significant insights into its molecular geometry, stability, and reactivity.
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy structure on the potential energy surface. For substituted phenols, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for this purpose. researchgate.net The optimization of this compound would determine the precise bond lengths, bond angles, and dihedral angles. For instance, in related benzimidazole (B57391) derivatives, DFT calculations have been used to determine that the bond length of a carbonyl group can vary based on its position within the molecule. mdpi.com
Following geometry optimization, vibrational analysis is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model. The vibrational frequencies are assigned based on the potential energy distribution (PED). researchgate.net For example, in a study on 2-chloro-5-fluoro phenol (B47542), a close coherence was found between the experimentally observed and calculated wavenumbers after applying scale factors. nih.gov
Table 1: Predicted Vibrational Frequencies for a Related Compound (2-chloroethyl benzene) researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR Frequency (cm⁻¹) |
| C-C Stretching | 1291, 1273, 1170, 1157, 1136, 1059, 1010, 988, 978 | 1344, 1324, 1217, 1204, 1182, 1102, 1051, 1028, 1018 |
| C-Cl Stretching | 624 | 649 |
This table illustrates the typical comparison between calculated and experimental vibrational frequencies.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.netmdpi.com
The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a significant parameter. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a small gap indicates a more reactive molecule. researchgate.netmdpi.com For instance, in a study of chlorohydroquinone (B41787) compounds, a smaller energy gap calculated by DFT methods suggested higher chemical reactivity compared to Hartree-Fock methods. researchgate.net The HOMO-LUMO gap is also instrumental in predicting charge transfer within the molecule. mdpi.com
Table 2: Conceptual DFT-Based Reactivity Descriptors mdpi.com
| Parameter | Formula |
| Electronegativity (χ) | χ = -0.5 (E_HOMO + E_LUMO) |
| Hardness (η) | η = -0.5 (E_HOMO - E_LUMO) |
| Softness (S) | S = 1 / (2η) |
| Electrophilicity Index (ω) | ω = μ² / (2η) where μ ≈ -χ |
These parameters, derived from HOMO and LUMO energies, provide quantitative measures of molecular reactivity.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal stabilizing effects such as hyperconjugation. researchgate.net Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. researchgate.net This analysis can elucidate the delocalization of π-electrons and the stability arising from intramolecular charge transfer. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential. Red-colored regions indicate negative potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential and are prone to nucleophilic attack. Green areas signify neutral potential.
Fukui functions are another set of descriptors used to identify the most reactive sites in a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This analysis helps to pinpoint the specific atoms that are most likely to participate in chemical reactions. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is crucial in drug discovery for understanding the interactions between a potential drug molecule and its biological target. researchgate.netnih.gov
For this compound, molecular docking studies could be performed to investigate its potential as a ligand for various protein targets. For example, a similar compound, 2-chloro-5-fluoro phenol, was docked with Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate (B8406146) dehydrogenase to explore its antibacterial activity. nih.gov The results of such studies, including binding energies and the identification of key interacting amino acid residues, can provide insights into the compound's potential biological activity. nih.gov
Application of Advanced Computational Methodologies (e.g., ONIOM)
For large molecular systems, advanced computational methods like the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method can be applied. ONIOM is a hybrid method that allows different levels of theory to be used for different parts of a molecule. acs.org The most critical part of the molecule (e.g., the active site) can be treated with a high-level quantum mechanics (QM) method, while the less critical surrounding parts are treated with a lower-level QM or molecular mechanics (MM) method. acs.org This approach enables the accurate and efficient study of large systems, such as an enzyme-ligand complex, by focusing computational resources on the most important regions. acs.org For instance, ONIOM has been used to study the reaction mechanisms of enzymes like diol dehydratase. acs.org
Mechanistic Biological Activity Studies
Interaction with Molecular Targets
The biological activity of 2-Chloro-5-methylbenzene-1,3-diol is intrinsically linked to its specific interactions with various biological macromolecules. The nature and strength of these interactions are dictated by the compound's unique structural features, including its hydroxyl groups, chlorine atom, and methyl group.
While specific enzyme or receptor targets for this compound are not extensively detailed in the public literature, the binding mechanisms can be inferred from studies on structurally related phenolic compounds and derivatives. The interaction is likely to involve a combination of non-covalent forces. Studies on similar molecules, such as certain 2-phenyl-2,3-dihydroquinazolin-4(1H)-one (DQL) derivatives, show that binding to proteins like human serum albumin (HSA) occurs primarily through a static quenching mechanism, indicating the formation of a stable complex. nih.gov This binding is often localized to specific sites, for instance, site II (subdomain IIIA) in HSA. nih.gov The interaction is predominantly driven by hydrophobic forces, a common feature for phenolic compounds interacting with protein binding pockets. nih.gov
The two hydroxyl (-OH) groups on the benzene (B151609) ring are critical for the molecule's biological interactions, primarily through their ability to act as both hydrogen bond donors and acceptors. This dual capability allows for the formation of strong, directional interactions with the active sites of enzymes and receptors. In the crystalline state of similar compounds like 5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde, the hydroxyl group is observed to form both intramolecular and intermolecular hydrogen bonds. nih.gov This demonstrates the strong propensity of the phenolic hydroxyl group to engage in such interactions. When binding to a biological target, these hydroxyl groups can form crucial hydrogen bonds with amino acid residues (such as aspartate, glutamate, serine, or threonine) in the active site, which is often a key determinant of binding affinity and specificity.
The substituents on the benzene ring—the chlorine atom and the methyl group—play a significant role in modulating the binding characteristics of the molecule.
Halogen Substituent (Chlorine): The chlorine atom influences binding through both electronic and steric effects. As a halogen, it is an electron-withdrawing group, which can affect the acidity of the nearby hydroxyl groups and the electron density of the aromatic ring. stackexchange.com Studies on other halogenated compounds have shown that the presence of a halogen can increase the affinity of interaction with proteins like human serum albumin. nih.gov The binding affinity was observed to increase with the atomic number of the halogen, suggesting that factors like polarizability play a role. nih.gov
Alkyl Substituent (Methyl): The methyl (-CH3) group is an electron-donating group that also adds to the molecule's hydrophobicity. stackexchange.com This increased hydrophobicity can enhance binding to non-polar pockets within a protein's active site through hydrophobic interactions. The position of the methyl group also introduces steric factors that can either promote or hinder a proper fit within a binding site, thus contributing to the compound's specificity for certain targets over others.
Table 1: Influence of Substituents on Molecular Interactions
| Substituent | Effect on Binding | Primary Interaction Type |
| Hydroxyl (-OH) | Acts as H-bond donor/acceptor | Hydrogen Bonding |
| Chlorine (-Cl) | Electron-withdrawing, increases affinity | Hydrophobic, Dipole-Dipole |
| Methyl (-CH3) | Electron-donating, increases hydrophobicity | Hydrophobic (Van der Waals) |
Cellular Mechanistic Investigations (In vitro)
In vitro studies provide insight into the specific cellular pathways affected by this compound and its derivatives, particularly concerning cytotoxicity against cancer cells and antimicrobial activity.
Derivatives of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cell lines. mdpi.com The mechanism is closely linked to the mitochondrial pathway of apoptosis. One of the earliest signs of apoptosis is the disruption of the mitochondrial membrane potential (Δψm). mdpi.com
In studies using derivatives, treatment of cancer cells (such as HCT-116 colon cancer and MCF-7 breast cancer lines) led to a dose-dependent decrease in the mitochondrial membrane potential. mdpi.com This was observed using fluorescent probes like JC-1, which aggregates and fluoresces red in healthy mitochondria but exists as a green-fluorescing monomer in apoptotic cells with compromised mitochondrial potential. mdpi.com The loss of membrane potential is a critical event that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating the caspase cascade and executing cell death. This effect was shown to be specific to the active compounds, as inactive analogues did not produce a significant change in mitochondrial potential compared to control cells. mdpi.com
Table 2: Research Findings on Apoptosis Induction by a Derivative
| Cell Line | Concentration of Compound 24 | Outcome |
| MCF-7 | 10 µM | Induction of apoptosis, decrease in mitochondrial membrane potential. mdpi.com |
| 25 µM | Enhanced apoptotic effect. mdpi.com | |
| HCT-116 | 10 µM | Induction of apoptosis, decrease in mitochondrial membrane potential. mdpi.com |
| 25 µM | Enhanced apoptotic effect. mdpi.com | |
| HeLa | 25 µM | Significant increase in late apoptotic cells. mdpi.com |
| Compound 24 is a 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivative. |
Phenolic compounds are well-known for their antimicrobial properties, which often involve the disruption of microbial cell membranes. While specific studies on this compound are limited, the mechanism can be extrapolated from the known actions of similar molecules. The primary mode of action is the partitioning of the phenolic compound into the lipid bilayer of the bacterial cell membrane.
This insertion disrupts the membrane's structural integrity and function. It can lead to an increase in membrane fluidity and permeability, causing leakage of essential intracellular components such as ions (e.g., K+), ATP, and nucleic acids. Furthermore, the disruption of the membrane can dissipate the proton motive force, which is crucial for ATP synthesis and active transport, thereby collapsing the cell's energy metabolism. nih.gov The presence of the chlorine atom and methyl group can enhance this activity by increasing the lipophilicity of the compound, facilitating its accumulation in the lipid-rich membrane environment.
Enzymatic Inhibition Studies
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Mechanisms by Derivatives
As of the current available scientific literature, no specific studies detailing the synthesis of this compound derivatives and their subsequent evaluation as inhibitors of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) have been publicly reported. Research on cholinesterase inhibitors has explored a wide variety of chemical scaffolds, including benzoxazoles, benzamides, and uracil (B121893) derivatives, with the goal of developing treatments for conditions such as Alzheimer's disease. researchgate.netnih.govnih.gov The primary mechanism of these inhibitors is to block the active site of AChE and BuChE, thereby increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov However, specific inhibitory activity and the mechanistic action of derivatives of this compound remain an uninvestigated area of research.
Antioxidant Mechanism of Action via Electron Donation
The antioxidant potential of phenolic compounds, including resorcinol (B1680541) derivatives, is well-documented and primarily attributed to their ability to donate a hydrogen atom (HAT) or an electron (single electron transfer, SET) to neutralize free radicals. The presence of substituents on the resorcinol ring significantly influences this antioxidant capacity.
Interactive Data Table: Substituent Effects on Antioxidant Activity of Phenolic Compounds
Below is a summary of how different substituents generally affect the antioxidant capacity of phenolic compounds, which can be inferred for resorcinol derivatives.
| Substituent Type | Example | General Effect on Antioxidant Activity | Mechanism of Influence |
| Electron-Donating | -CH3, -OCH3, -NH2 | Enhances activity | Increases electron density on the ring, facilitating electron or hydrogen atom donation. |
| Electron-Withdrawing | -NO2, -COOH, -Cl | Diminishes or has a minor effect on activity | Decreases electron density on the ring, making electron or hydrogen atom donation more difficult. |
| Alkyl Chains | -CH2CH3 | Length of the chain is generally not a significant factor in activity. | Primarily acts as a weak electron-donating group. |
Structure Activity Relationship Sar Elucidation
Impact of Aromatic Substituents on Biological Response
The substituents on the benzene (B151609) ring—the chlorine atom and the methyl group—are fundamental to the bioactivity of this class of compounds. Their electronic and steric properties are critical in defining the molecule's interaction with protein binding sites.
The chlorine atom at the 2-position of the resorcinol (B1680541) ring significantly influences the molecule's electronic properties and binding capabilities. As an electron-withdrawing group, chlorine enhances the electrophilicity of the aromatic ring, which can lead to stronger interactions with nucleophilic residues in a protein's active site. europa.eu This modification is crucial in the design of enzyme inhibitors, where such interactions can lead to enhanced potency.
In the context of tyrosinase inhibitors, a class of enzymes that resorcinol derivatives are known to target, the substitution pattern is critical. The resorcinol moiety itself is recognized as a key pharmacophore for interacting with the dicopper center of tyrosinase. researchgate.netnih.gov While halogenation can sometimes be detrimental, the presence of a chlorine atom can modulate the binding affinity. For instance, in a series of thiazolidinone derivatives containing a 4-chlorophenyl group, the position of the electron-donating or withdrawing groups was found to be a dominant factor for anticancer activity, highlighting the nuanced role of halogen substitution.
The introduction of chlorine can also increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes and reach its intracellular target. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.
The methyl group at the 5-position also plays a vital role in determining biological activity. Methyl groups are known to contribute to binding affinity through hydrophobic (lipophilic) interactions by fitting into specific hydrophobic pockets within a target protein. nih.gov The compound 5-methyl-1,3-benzenediol (also known as orcinol), which is structurally similar to the core of the title compound, and its derivatives have demonstrated significant apoptotic and anti-angiogenesis effects, underscoring the importance of this methyl-resorcinol scaffold. nih.gov
In studies of urease inhibitors based on a catechol structure (1,2-dihydroxybenzene), a close relative of resorcinol, a methyl substituent at the 3-position (analogous to the 5-position in 2-Chloro-5-methylbenzene-1,3-diol relative to the hydroxyls) was found to produce the most efficient inhibitor in the series. univpm.it This suggests that the methyl group's position is critical for optimizing interactions within the enzyme's active site, potentially by improving the orientation for binding or by direct favorable contact. The presence of the methyl group can also influence the electronic nature of the phenolic hydroxyl groups, subtly altering their acidity and hydrogen-bonding capacity.
Attaching larger groups to the core resorcinol structure can dramatically alter its biological activity and solubility.
Alkyl Chains: The addition of alkyl chains, typically at the 4-position of the resorcinol ring, has been extensively studied, particularly for tyrosinase inhibition. A clear structure-activity relationship emerges where inhibitory potency often increases with the length of the alkyl chain, up to an optimal length, after which activity may plateau or decrease due to solubility issues or steric hindrance. nih.govpreprints.org This trend is attributed to enhanced hydrophobic interactions with the enzyme. For example, transforming 3-(2,4-dihydroxyphenyl)propionic acid into various esters demonstrated that increasing the hydrophobicity of the substituent significantly augmented its tyrosinase inhibitory potency. acs.org
| 4-Substituted Resorcinol Derivative | Alkyl Chain Length | Relative Tyrosinase Inhibitory Activity | Key Observation |
|---|---|---|---|
| 4-Methylresorcinol | C1 | Active | Baseline activity established. nih.gov |
| 4-Ethylresorcinol | C2 | More active than C1 | Increased hydrophobicity improves binding. nih.gov |
| 4-Butylresorcinol (Rucinol) | C4 | Potent Inhibitor | Clinically used as a depigmenting agent. nih.gov |
| 4-Hexylresorcinol | C6 | Very Potent Inhibitor | Often shows peak activity in the series. nih.gov |
| Longer Chains (>C8) | >C8 | Activity may decrease | Potential loss of solubility or poor fit in binding pocket. preprints.org |
Styryl Groups: The styryl moiety (a vinylbenzene group) is another important substituent in medicinal chemistry. Its incorporation into a molecular scaffold can enhance biological activity by increasing lipophilicity and providing a larger surface area for van der Waals interactions. nih.gov The planar nature of the styryl group can also facilitate π-π stacking interactions with aromatic amino acid residues in a protein binding site. In studies of styrylquinolines, substitutions on the quinoline (B57606) and styryl rings were found to be critical for a range of biological activities, including anti-HIV and antimicrobial effects. nih.gov While specific SAR data on styryl-substituted 2-chloro-5-methylresorcinol is scarce, the principles suggest that adding a styryl group could modulate potency and target specificity.
Stereochemical Influences on Bioactivity of Derived Compounds
When this compound or its close analog, 2-chloro-5-methylphenol (B42318), is used as a starting material for more complex molecules, chiral centers are often introduced. The spatial arrangement of atoms, or stereochemistry, at these centers can have a profound impact on biological activity.
A prime example is the synthesis of the β-adrenergic blocker, Bupranolol. This drug is prepared from 2-chloro-5-methylphenol, which is derivatized with a side chain containing a chiral carbon atom. researchgate.net Like virtually all β-blockers, Bupranolol is a racemic mixture of two enantiomers, (S)- and (R)-forms, but the biological activity resides almost exclusively in one. mdpi.comchapman.edu
The cardiac β-blocking activity is associated with the (S)-(-)-enantiomer, which binds to the β-adrenergic receptor with much higher affinity than its (R)-(+)-counterpart. ualberta.canih.gov The reported activity ratio between the (S) and (R) enantiomers for many β-blockers can be as high as 100-fold or more. nih.gov This high degree of stereoselectivity arises because the receptor's binding site is itself chiral, and only one enantiomer can achieve the optimal three-dimensional fit required for potent antagonism.
Environmental Fate and Degradation Studies
Stability Profiling under Controlled Experimental Conditions
The reactivity of phenolic compounds in aqueous environments is often influenced by pH. For chlorophenols, the rate of degradation can be highly pH-dependent. For instance, the degradation of 2,4-dichlorophenol (B122985) has been observed to increase with a rise in pH from 6.8 to 7.9. wrc.org.za The chlorination of phenol (B47542) and its derivatives also shows a strong pH dependence, with maximum reaction rates typically observed in the neutral to slightly alkaline range. gfredlee.com The oxidation of chlorophenols by potassium ferrate is also pH-dependent, with the optimal pH for degradation decreasing as the number of chlorine substituents increases. nih.gov
Hydrolysis, the reaction with water, is a primary abiotic degradation pathway for many organic compounds. However, substances with certain functional groups can be resistant to hydrolysis under typical environmental pH conditions (pH 4-9). fachoekotoxikologie.de Phenols and their chlorinated derivatives are generally stable to hydrolysis. researchgate.net Therefore, direct hydrolysis of the aromatic ring or the displacement of the chloro or methyl groups of 2-Chloro-5-methylbenzene-1,3-diol is expected to be a slow process under normal environmental conditions.
| Parameter | Observation for Related Compounds | Inferred Relevance for this compound |
| pH-Dependent Degradation | The degradation rate of 2,4-dichlorophenol increases as pH rises from 6.8 to 7.9. wrc.org.za | The degradation of this compound is likely to be influenced by pH, with potentially higher reactivity of the dissociated phenolate (B1203915) form at higher pH. |
| Hydrolytic Stability | Phenols and their chlorinated derivatives are generally not expected to undergo significant hydrolysis in the environment. researchgate.net | This compound is anticipated to be hydrolytically stable under environmentally relevant pH conditions. |
The thermal decomposition of chlorinated aromatic compounds typically occurs at elevated temperatures. Studies on various chlorinated phenols have shown that pyrolysis generally commences at temperatures above 250°C. acs.org The alkali salts of these phenols exhibit a sharp, exothermic decomposition around 350°C. acs.org For related compounds like chlorobenzene (B131634), thermal decomposition has been noted to begin at approximately 300°C. nih.gov The thermal degradation of this compound would likely proceed through the cleavage of the carbon-chlorine and carbon-oxygen bonds, leading to the formation of smaller, volatile fragments at high temperatures.
| Compound Class | Observed Decomposition Temperature | Potential Degradation Products |
| Chlorinated Phenols | > 250°C acs.org | Varied, depending on conditions. |
| Alkali Salts of Chlorinated Phenols | ~350°C acs.org | Not specified. |
| Chlorobenzene | Starts at ~300°C nih.gov | Smaller hydrocarbons, HCl. |
Photodegradation, or photolysis, is a significant abiotic degradation pathway for many aromatic compounds in the presence of sunlight. For chlorophenols in aqueous solutions, a common initial step in photodegradation is the cleavage of the carbon-chlorine bond upon absorption of UV radiation. researchgate.net This initial step is often not influenced by the presence of oxygen and results in the formation of hydrochloric acid. researchgate.net
The photochemical degradation of 2-chlorophenol (B165306) has been shown to yield intermediates such as hydroxyhydroquinone, hydroquinone, and catechol. rsc.org These intermediates are subsequently susceptible to further oxidation and ring cleavage, ultimately leading to the formation of smaller organic acids like maleic acid or fumaric acid. rsc.org It is plausible that the photodegradation of this compound would follow a similar pathway, initiated by dechlorination and hydroxylation, leading to the formation of polyhydroxylated intermediates that are then further degraded.
| Parent Compound | Identified Photodegradation Intermediates/Products |
| 2-Chlorophenol | Hydroxyhydroquinone, Hydroquinone, Catechol, Maleic acid, Fumaric acid rsc.org |
Biotransformation Pathways by Microorganisms
The initial steps in the microbial degradation of chlorinated aromatic compounds often involve hydroxylation and dechlorination. In the case of 4-chlororesorcinol (B43231), a structurally similar compound, anaerobic microorganisms have been shown to reductively dechlorinate it to resorcinol (B1680541) (1,3-dihydroxybenzene). In another study, the degradation of 4-chloro-3-nitrophenol (B1362549) by a Pseudomonas species was found to proceed through the formation of 4-chlororesorcinol as a major metabolite. nih.govbohrium.comresearchgate.net
For chlorobenzene, degradation by Pseudomonas putida GJ31 leads to the accumulation of 3-chlorocatechol (B1204754) when the metabolic pathway is inhibited. nih.gov This suggests that a likely intermediate in the degradation of this compound, following initial enzymatic attack, could be a substituted chlorocatechol or, under anaerobic conditions, the dechlorinated product, 5-methylresorcinol.
| Initial Compound | Microorganism(s) | Identified Intermediate(s) | Reference(s) |
| 4-Chlororesorcinol | Anaerobic digester sludge | Resorcinol | |
| 4-Chloro-3-nitrophenol | Pseudomonas sp. JHN | 4-Chlororesorcinol | nih.govbohrium.comresearchgate.net |
| Chlorobenzene | Pseudomonas putida GJ31 | 3-Chlorocatechol | nih.gov |
Following the formation of dihydroxylated intermediates like catechols, the aromatic ring is cleaved by dioxygenase enzymes. There are two primary mechanisms for this ring fission: the ortho-cleavage pathway and the meta-cleavage pathway. researchgate.netresearchgate.net
The ortho-cleavage pathway involves the enzyme catechol 1,2-dioxygenase, which cleaves the bond between the two hydroxylated carbons to produce cis,cis-muconic acid or its substituted derivatives. researchgate.netresearchgate.net In the degradation of chlorocatechols, this pathway is often referred to as the modified ortho-cleavage pathway. nih.gov
The meta-cleavage pathway is initiated by catechol 2,3-dioxygenase, which cleaves the aromatic ring adjacent to one of the hydroxyl groups, yielding 2-hydroxymuconic semialdehyde or its derivatives. researchgate.netnih.govnih.gov Many bacteria utilize this pathway for the degradation of aromatic compounds. nih.gov
The degradation of chlorobenzene by Pseudomonas putida GJ31 proceeds via the meta-cleavage pathway. nih.gov A key enzyme in this process is a chlorocatechol 2,3-dioxygenase that is resistant to inactivation by the reactive acylchloride that can form from the cleavage of 3-chlorocatechol. nih.govnih.gov This enzyme converts 3-chlorocatechol to 2-hydroxy-cis,cis-muconic acid. nih.gov Given the structural similarities, it is plausible that this compound, after conversion to a substituted chlorocatechol, could also be degraded via a meta-cleavage pathway by suitably adapted microorganisms.
| Cleavage Pathway | Key Enzyme | Initial Ring-Cleavage Product from Catechol | Relevance to Chlorinated Aromatics |
| Ortho-cleavage | Catechol 1,2-dioxygenase | cis,cis-Muconic acid researchgate.net | A modified pathway is used for chlorocatechol degradation. nih.gov |
| Meta-cleavage | Catechol 2,3-dioxygenase | 2-Hydroxymuconic semialdehyde researchgate.net | Utilized by Pseudomonas putida GJ31 for chlorobenzene degradation via 3-chlorocatechol. nih.gov |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation of 2-chloro-5-methylbenzene-1,3-diol from complex matrices and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods, often coupled with mass spectrometry (MS) for enhanced detection and identification capabilities.
High-Performance Liquid Chromatography (HPLC) Coupled with High-Resolution Mass Spectrometry (HRMS) for Purity and Degradation Product Monitoring
High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the analysis of this compound, offering high sensitivity and selectivity. nih.gov This combination allows for the effective separation of the target compound from impurities and potential degradation products, while the HRMS provides accurate mass measurements, facilitating their identification.
The specificity of LC-HRMS enables the detection of co-eluting impurities, even at low levels. nih.gov Changes in the molecular structure, such as those arising from degradation, result in detectable mass shifts, allowing for the monitoring of the compound's stability under various conditions. The use of HRMS provides an additional layer of confidence in peak purity assessments by distinguishing the mass of the target compound from other co-eluting species. chromatographyonline.com
Table 1: HPLC-HRMS Method Parameters for Analysis of Related Compounds
| Parameter | Value |
| Column | Atlantis T3 |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing trifluoroacetic acid |
| Detector | Orbitrap Mass Analyzer |
| Resolution | 60,000 |
| Ionization Mode | In-source Collision-Induced Dissociation (CID) |
This table presents a typical set of parameters that could be adapted for the analysis of this compound, based on methods used for other small molecules. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the definitive identification and purity verification of volatile and semi-volatile compounds like this compound. medistri.swiss The process involves separating the components of a sample in the gas phase using a capillary column, followed by detection and identification using a mass spectrometer. medistri.swiss
The retention time of the compound in the GC column provides an initial identification point, which is then confirmed by the mass spectrum. The mass spectrometer fragments the molecule into a unique pattern of ions, which serves as a molecular fingerprint, allowing for unambiguous identification by comparison with spectral libraries. nih.gov This technique is also highly effective for quantifying impurities, ensuring the compound meets required purity standards. nih.gov
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the quantitative analysis of this compound, particularly in formulations where it is the primary component. These methods are typically based on the formation of a colored product through a chemical reaction, with the absorbance of the resulting solution being proportional to the concentration of the analyte.
For instance, methods developed for the determination of resorcinol (B1680541), a related benzene-1,3-diol, can be adapted. One such method involves the oxidative coupling reaction with 2,4-dinitrophenyl hydrazine (B178648) to produce a colored product with maximum absorbance at a specific wavelength. ekb.eg Another approach utilizes the reaction with terephthalic acid in the presence of an oxidizing agent to form a complex that can be measured spectrophotometrically. researchgate.net
Table 2: Parameters for Spectrophotometric Determination of Resorcinol Derivatives
| Reagent | Oxidizing Agent | Wavelength (nm) | Linearity Range (µg/mL) |
| 2,4-dinitrophenyl hydrazine | Potassium iodate | 404 | 1-25 |
| Terephthalic acid | Copper sulfate | 440 | 0.4-18 |
| Benzidine | Diazonium salt | 497 | 0.25-7.5 |
This table summarizes reaction conditions from studies on resorcinol, which could serve as a starting point for developing a quantitative method for this compound. ekb.egresearchgate.netekb.eg
Metabolomic Approaches for Derivative Analysis
Metabolomic studies are crucial for understanding the fate of this compound in biological systems. These approaches aim to identify the full range of metabolites formed through metabolic processes.
Identification of Phase I and Phase II Metabolites using High-Resolution Mass Spectrometry
The biotransformation of xenobiotics like this compound typically occurs in two phases. Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydrolysis. Phase II reactions involve the conjugation of the parent compound or its phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion. nih.gov
High-Resolution Mass Spectrometry, particularly LC-HRMS, is an invaluable tool for the identification of these metabolites. rsc.orgresearchgate.net The accurate mass measurement capabilities of HRMS allow for the determination of the elemental composition of the metabolites. nih.gov By comparing the mass spectra of the parent compound with those of its metabolites, it is possible to identify the specific metabolic transformations that have occurred. Tandem mass spectrometry (MS/MS) experiments can further provide structural information by fragmenting the metabolite ions and analyzing the resulting product ions. nih.gov
Resolution of Contradictory Spectral Data (e.g., THz vs. Mid-IR) for Benzene-1,3-diol Derivatives
Discrepancies can sometimes arise between different spectral datasets, such as those obtained from terahertz (THz) and mid-infrared (Mid-IR) spectroscopy, for benzene-1,3-diol derivatives. These differences can stem from various factors including the specific vibrational modes being probed by each technique, sample preparation methods, and the physical state of the sample.
Resolving these contradictions requires a multi-faceted approach. Computational modeling, such as Density Functional Theory (DFT), can be employed to predict the vibrational spectra and help in the assignment of experimental bands. nih.gov Cross-validation with other analytical techniques, like Raman spectroscopy and solid-state NMR, can provide complementary information to build a more complete and accurate picture of the molecular structure and intermolecular interactions. A thorough analysis of the experimental parameters and potential artifacts for each technique is also essential to reconcile any observed differences.
Conclusion and Future Research Trajectories
Synthesis and Derivatization Advancements
Future synthetic research should focus on developing more efficient, stereoselective, and environmentally benign methods for the production of 2-Chloro-5-methylbenzene-1,3-diol and its derivatives.
Novel Synthetic Routes: While classical methods for the synthesis of resorcinol (B1680541) derivatives exist, there is a need to explore modern synthetic strategies. jmchemsci.comnih.gov This includes transition-metal-catalyzed cross-coupling reactions and C-H activation protocols that could offer higher yields and regioselectivity. nih.gov The development of methods for producing related compounds, such as the synthesis of 4,6-dimethoxyisophthalohydrazide from a resorcinol base, highlights the potential for creating novel derivatives. rsc.org
Enzymatic and Biocatalytic Methods: The use of halogenase enzymes for the specific halogenation of phenolic compounds is a promising area of research. researchgate.netrsc.org Future work could focus on identifying or engineering halogenases that can regioselectively synthesize this compound from 5-methylresorcinol (orcinol), offering a greener alternative to traditional chemical halogenation. researchgate.net
Derivatization Strategies: The two hydroxyl groups of the resorcinol core offer rich opportunities for derivatization. gcms.cz Future research should systematically explore the creation of a library of derivatives through reactions like etherification, esterification, and the formation of boronates. gcms.cz A derivative of the related 2-chloro-5-methylphenol (B42318) has been synthesized to create 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol, a potential precursor for the beta-blocker Bupranolol, indicating a clear path for pharmaceutical derivatization. mdpi.com
Table 1: Potential Derivatization Reactions for this compound
| Reaction Type | Reagent Class | Potential Derivative Structure |
|---|---|---|
| Etherification | Alkyl Halides | R-O-C₆H₂(Cl)(CH₃)-O-R' |
| Esterification | Acyl Chlorides / Anhydrides | R-C(O)O-C₆H₂(Cl)(CH₃)-O(O)C-R' |
| Silylation | Silyl Halides (e.g., TMSCl) | (CH₃)₃SiO-C₆H₂(Cl)(CH₃)-OSi(CH₃)₃ |
| Boronate Formation | Boronic Acids (e.g., n-butylboronic acid) | Cyclic boronate ester involving both hydroxyls |
Deeper Mechanistic Biological Insights
The biological activities of this compound are largely uncharacterized. A significant future research trajectory will be to elucidate its mechanism of action at the molecular and cellular levels.
Structure-Activity Relationship (SAR) Studies: The introduction of halogen atoms into organic compounds often enhances their biological activity. researchgate.netrsc.org Systematic studies are needed to understand how the chlorine atom and methyl group on the resorcinol scaffold of this compound influence its biological effects compared to unsubstituted 5-methylresorcinol. The effects of halogenated phenols on mitochondrial energy transfer have been noted, suggesting a potential area of investigation for this compound. nih.gov
Enzyme Inhibition and Receptor Binding: Many phenolic compounds exhibit biological effects through interactions with enzymes or cellular receptors. Future research should screen this compound and its derivatives against a panel of biologically relevant targets. For instance, some benzoxazole (B165842) derivatives, which can be synthesized from substituted phenols, show potential as anticancer agents. nih.govresearchgate.net This suggests that derivatives of this compound might also possess such activities.
Metabolic Fate and Degradation: Understanding how this compound is metabolized by organisms and degraded in the environment is crucial. Research into the microbial degradation of related compounds like 3-chloro-5-methylbenzene-1,2-diol (B6597624) has identified specific enzymes and pathways involved in their mineralization and dechlorination. biosynth.com Similar studies on this compound would provide critical insights into its environmental persistence and potential for bioremediation. rsc.org
Exploration of Novel Applications
The unique substitution pattern of this compound suggests a range of potential applications that are yet to be explored.
Pharmaceutical Scaffolds: As a halogenated resorcinol, this compound is an attractive starting point for medicinal chemistry programs. Halogenated compounds are prevalent in pharmaceuticals, and the related precursor to Bupranolol demonstrates a direct link to drug synthesis. rsc.orgmdpi.com Future work should focus on synthesizing and screening derivatives for various therapeutic areas, including as potential anticancer, antifungal, or antibacterial agents. researchgate.netnih.gov
Agrochemicals: A significant percentage of modern herbicides and fungicides contain halogen atoms. rsc.org The structural motifs present in this compound make it a candidate for development into new agrochemical products. Research should be directed towards evaluating its efficacy and selectivity as a potential pesticide or herbicide.
Materials Science: Phenolic resins are a cornerstone of materials science. The incorporation of halogenated phenols like this compound into polymer chains could impart desirable properties such as flame retardancy and enhanced thermal stability. Future research could investigate its use as a monomer or additive in the synthesis of advanced polymers and materials.
Interdisciplinary Research Opportunities
The full potential of this compound can best be unlocked through collaborative, interdisciplinary research.
Chemistry and Biology: A close collaboration between synthetic chemists and biologists will be essential for a comprehensive drug discovery and development program. Chemists can generate a diverse library of derivatives, which biologists can then screen for biological activity, leading to iterative cycles of design, synthesis, and testing to optimize lead compounds. nih.gov
Environmental Science and Biotechnology: Research into the environmental impact and bioremediation of halogenated phenols requires a partnership between environmental scientists and biotechnologists. rsc.orgosti.gov This could involve studying the compound's fate in different ecosystems and developing microbial or enzymatic systems for its degradation.
Computational and Experimental Chemistry: Theoretical and computational studies can provide valuable insights into the reactivity, spectral properties, and potential biological interactions of this compound. nih.gov These in silico predictions can guide experimental work, making research more efficient and targeted. For example, DFT calculations can help elucidate reaction mechanisms and predict the most favorable pathways for both synthesis and degradation. nih.gov
Q & A
Q. What are the primary synthetic routes for 2-Chloro-5-methylbenzene-1,3-diol, and what are the critical optimization parameters?
While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous methodologies for structurally related compounds suggest strategies such as halogenation of methyl-substituted diols or regioselective chlorination of phenolic derivatives. For example, describes N-acylation and base condensation steps for synthesizing benzazepine derivatives, which could inform protection/deprotection strategies for hydroxyl groups during halogenation. Key optimization parameters include reaction temperature, choice of halogenating agents (e.g., chlorination via thionyl chloride or PCl₃), and solvent polarity to control regioselectivity .
Q. Which analytical techniques are most effective for characterizing this compound?
Structural elucidation typically employs a combination of:
- Nuclear Magnetic Resonance (NMR) : For assigning hydroxyl, methyl, and chlorine substituents (¹H and ¹³C-NMR).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used in to identify the compound as a fungal secondary metabolite, with fragmentation patterns aiding in confirming the molecular ion ([M]⁺) and substituents.
- X-ray Crystallography : As demonstrated in for related compounds, this technique resolves stereochemical ambiguities and validates bond lengths/angles. Spectral interpretation should cross-reference computational predictions (e.g., DFT calculations) and databases like PubChem () to resolve discrepancies .
Q. What natural sources produce this compound, and what extraction methods are optimal?
identifies this compound as a secondary metabolite isolated from Aspergillus sp. (endophytic fungus in Heliotropium indicum roots). Optimal extraction involves:
- Solvent Partitioning : Ethyl acetate or dichloromethane for crude extracts.
- Chromatographic Purification : Column chromatography (silica gel) or preparative HPLC.
- GC-MS Profiling : To confirm purity and identity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
Contradictions in bioactivity (e.g., antibacterial efficacy) may arise from variations in compound purity, assay conditions, or microbial strains. Methodological recommendations include:
Q. What mechanistic insights exist into the stability of this compound under varying experimental conditions?
Stability studies on analogous diols (e.g., phenazine-2,3-diol derivatives in ) suggest that:
- pH Sensitivity : Protonation/deprotonation of hydroxyl groups affects reactivity.
- Thermal Degradation : Thermogravimetric analysis (TGA) can monitor decomposition thresholds.
- Light Exposure : UV-Vis spectroscopy tracks photodegradation products. Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N₂) are recommended for long-term storage .
Q. How does the electronic configuration of this compound influence its reactivity in catalytic or biological systems?
The electron-withdrawing chlorine and electron-donating methyl groups create a polarized aromatic system, enhancing electrophilic substitution reactivity. Computational studies (e.g., HOMO-LUMO gaps via DFT) can predict sites for oxidation or nucleophilic attack. highlights similar analyses for vanadium complexes, where ligand electronics dictate catalytic activity. Experimental validation via cyclic voltammetry or kinetic isotope effects (KIE) is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
